1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol
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Overview
Description
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol: is a biochemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.40 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves several steps. One common method includes the chlorination of 1,5-anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol in cyclic ethers such as tetrahydrofuran . This reaction is stereoselective and can yield various glycopyranoside derivatives depending on the solvent used .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions include various glycopyranoside derivatives and other modified hexitol compounds .
Scientific Research Applications
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is used in several scientific research applications, including:
Biology: It serves as a biochemical tool in studying carbohydrate metabolism and related pathways.
Medicine: Research involving this compound can provide insights into potential therapeutic targets and drug development.
Industry: The compound is used in the synthesis of various biochemical derivatives for research purposes.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for the enzyme amyloglucosidase (AMG), and its hydrolysis kinetics have been studied using NMR spectroscopy . The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-2,6-dideoxy-3,4-di-O-methyl-1-(tributylstannyl)-L-arabino-hex-1-enitol
- 1,5-Anhydro-2,3-dideoxy-3-fluoropentitol
- 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-3-nitro-D-arabino-hex-1-enitol
Uniqueness
1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research, particularly in studies involving enzyme-substrate interactions and carbohydrate metabolism.
Properties
Molecular Formula |
C12H24O3Si |
---|---|
Molecular Weight |
244.40 g/mol |
IUPAC Name |
(2S,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11-/m0/s1 |
InChI Key |
DUVZTYKUZSSFEO-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@H](C=CCO1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Origin of Product |
United States |
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